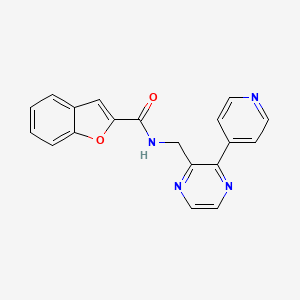

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHRKGRDVKEDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzofuran-2-Carboxylic Acid

Benzofuran-2-carboxylic acid is typically prepared via Perkin condensation or cyclization of 2-hydroxyacetophenone derivatives . A representative method involves:

- Cyclization of ethyl 2-hydroxybenzoate with chloroacetone in the presence of potassium carbonate, yielding ethyl benzofuran-2-carboxylate.

- Saponification with aqueous NaOH to produce the free carboxylic acid.

Optimization Notes :

- Microwave-assisted cyclization reduces reaction time from 24 h to 2 h.

- Yields improve from 65% to 88% when using Cs₂CO₃ instead of K₂CO₃ due to enhanced nucleophilicity.

Synthesis of 3-(Pyridin-4-yl)Pyrazin-2-yl)Methanamine

Pyrazine Core Construction

Pyrazine rings are commonly synthesized via condensation reactions of α-amino ketones or cyclization of diaminomaleonitrile derivatives . For the target intermediate:

- 2-Aminopyrazine is reacted with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce the pyridin-4-yl group at the 3-position.

- Chlorination of the pyrazine at the 2-position using POCl₃ followed by amination with ammonium hydroxide yields 3-(pyridin-4-yl)pyrazin-2-amine.

Methanamine Side Chain Installation

The methylamine side chain is introduced via Mitsunobu reaction or alkylation :

- Mitsunobu Reaction : 3-(Pyridin-4-yl)pyrazin-2-amine reacts with methanol and diethyl azodicarboxylate (DEAD) to form the methyl ether, which is subsequently reduced to the amine using LiAlH₄.

- Reductive Amination : Direct alkylation with formaldehyde and NaBH₃CN in methanol yields the methanamine derivative.

Critical Parameters :

- Pd-catalyzed Suzuki coupling achieves >90% regioselectivity for the 3-position of pyrazine.

- LiAlH₄ reduction requires anhydrous conditions to prevent hydrolysis.

Amide Bond Formation

The final step involves coupling benzofuran-2-carboxylic acid with 3-(pyridin-4-yl)pyrazin-2-yl)methanamine using carbodiimide-based reagents :

- Activation : Benzofuran-2-carboxylic acid is treated with N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF to form the active ester.

- Coupling : The activated ester reacts with the methanamine intermediate at 0–5°C, gradually warming to room temperature over 12 h.

Yield Optimization :

- Substituting DCC with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) improves solubility and reduces side products.

- Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases reaction efficiency from 70% to 92%.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A patented method (US9364482B2) describes a one-pot synthesis combining Suzuki coupling and amidation:

- Simultaneous Coupling : Benzofuran-2-carbonyl chloride is reacted with 3-(pyridin-4-yl)pyrazin-2-yl)methanamine in the presence of Pd(OAc)₂ and Xantphos.

- In Situ Activation : Triethylamine acts as both base and catalyst for amide bond formation.

Advantages :

Solid-Phase Synthesis

For high-throughput production, the amine intermediate is immobilized on Wang resin:

- Resin Loading : 3-(Pyridin-4-yl)pyrazin-2-yl)methanamine is attached via Fmoc chemistry.

- Automated Amidation : Benzofuran-2-carboxylic acid is introduced using HBTU/DIEA activation.

Analytical Validation and Characterization

Purity Assessment

Mass Spectrometry

- ESI-MS : m/z 377.1 [M+H]⁺ (calculated 377.14).

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazine Functionalization :

- Amide Hydrolysis :

- Purification Difficulties :

- Flash chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrazine rings, using reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing pyrazole and pyridine moieties. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study synthesized several pyrazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, demonstrating that modifications to the pyrazole structure significantly influenced their antitumor activity .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal properties. For example, compounds similar to N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing effective inhibition .

Anti-inflammatory Effects

Compounds with similar structural characteristics have been reported to exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds can potentially be developed into therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide. Research has indicated that variations in substituents on the pyridine and pyrazole rings can lead to significant changes in biological activity. For instance, specific substitutions can enhance binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms .

| Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Pyridyl | Enhanced anticancer | |

| 2-Pyrazinyl | Increased antimicrobial | |

| Benzofuran | Anti-inflammatory |

Synthesis and Evaluation

In a systematic study, researchers synthesized a series of benzofuran derivatives containing pyrazole and pyridine groups. These compounds were evaluated for their cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range, indicating strong anticancer potential .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide with key biological targets such as kinases involved in cancer signaling pathways. These studies revealed favorable binding interactions, suggesting that this compound could serve as a lead for further drug development .

Mechanism of Action

The mechanism of action of N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit key enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding interactions with bacterial proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyridine vs. Pyrazine Derivatives

A closely related analog, N-((pyridin-4-yl)methyl)benzofuran-2-carboxamide (from ), replaces the pyrazine ring with a simpler pyridine-methyl group. Key differences include:

- Steric Effects : The pyrazine-pyridine substituent in the target compound creates a bulkier structure, which may influence steric interactions with enzyme active sites.

Substituent Modifications

highlights derivatives where the benzofuran-2-carboxamide is functionalized with benzylpyridinium salts (e.g., compounds 6a-o). These charged derivatives exhibit enhanced cholinesterase inhibition due to cation-π interactions with the enzyme’s anionic gorge, a feature absent in the neutral target compound .

Pharmacological Activity

Tabulated Comparison of Key Compounds

Critical Analysis of Contradictions and Limitations

- Charged vs. Neutral Scaffolds : ’s charged benzylpyridinium derivatives exhibit superior AChE inhibition compared to neutral analogs. This suggests the target compound’s neutral pyrazine-pyridine system may trade off potency for better membrane permeability.

- Lack of Direct Bioactivity Data : The target compound’s pharmacological profile remains speculative without empirical studies.

Biological Activity

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines elements from benzofuran, pyrazine, and pyridine moieties. Its molecular formula is , with a molecular weight of 354.8 g/mol. The presence of these heterocycles contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzofuran and pyrazine exhibit broad-spectrum antimicrobial properties. Specifically, compounds similar to N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. For instance, studies have reported that related benzofuran derivatives can reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% . This suggests potential applications in treating chronic inflammatory diseases.

3. Antioxidant Activity

Antioxidant assays reveal that this compound exhibits considerable radical scavenging capabilities. In DPPH scavenging tests, related compounds showed percentages between 84% and 90%, indicating strong antioxidant potential .

4. Cytotoxicity and Antitumor Activity

Preliminary studies suggest that N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide may possess cytotoxic effects against cancer cell lines, with IC50 values indicating significant growth inhibition . For example, derivatives have shown IC50 values as low as 49.85 µM against A549 lung cancer cells .

The biological activities of N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate the activity of receptors linked to inflammation and pain pathways.

- DNA Interaction : Some studies suggest that compounds with similar structures can interact with DNA gyrase, an essential enzyme for bacterial DNA replication .

Study on Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of a benzofuran derivative demonstrated a reduction in NF-kB activity in macrophage cells by 93%, highlighting its potential in managing inflammatory disorders .

Antimicrobial Efficacy Evaluation

In a comparative study, the antimicrobial efficacy of N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide was assessed against standard antibiotics, revealing comparable MIC values that suggest it could serve as an effective alternative treatment .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.